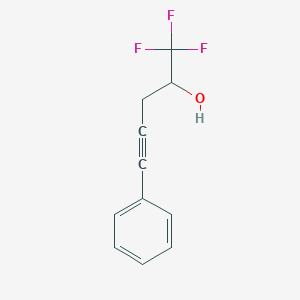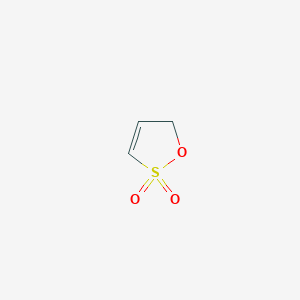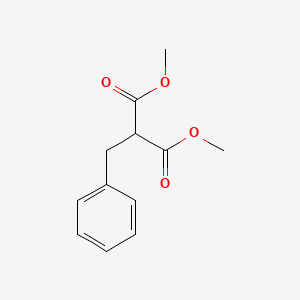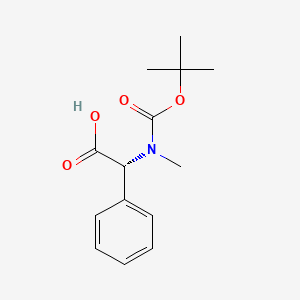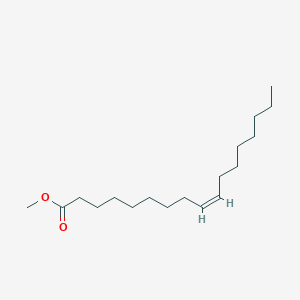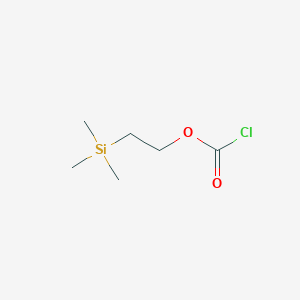
2-Chlor-1-(2,3-Dihydrobenzofuran-5-yl)ethanon
Übersicht
Beschreibung
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic chemical compound with the CAS Number: 64089-34-5 . It has a molecular weight of 196.63 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction in dichloromethane at temperatures between -5 and 25℃ for approximately 8.17 hours . The reactants include chloroacetyl chloride and 2,3-dihydrobenzofuran, with aluminium chloride as a catalyst . After the reaction, the mixture is added to water, and the organic layer is separated. The solvent is then distilled off, and the residue is dissolved in methanol .Molecular Structure Analysis
The molecular formula of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is C10H9ClO2 . The InChI Key is HQFACNABSBZAFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
2-Chlor-1-(2,3-Dihydrobenzofuran-5-yl)ethanon-Derivate wurden auf ihr Potenzial als antimikrobielle Wirkstoffe untersucht. Studien haben gezeigt, dass diese Verbindungen eine Bindungsaffinität zu Krankheitserregern wie Pilzen, Bakterien und Viren aufweisen. Molekulare Docking- und Dynamikstudien deuten darauf hin, dass bestimmte Derivate das Wachstum dieser Mikroorganismen wirksam hemmen können, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht .
Antivirale Eigenschaften
Die antiviralen Eigenschaften von 2,3-Dihydrobenzofuran-Derivaten sind bemerkenswert, insbesondere gegen das Hepatitis-C-Virus. Die Fähigkeit dieser Verbindungen, die Virusreplikation zu stören, macht sie für die Entwicklung therapeutischer Medikamente wertvoll. Forscher werden ermutigt, die biologische Aktivität dieser Derivate weiter zu synthetisieren und zu bewerten .
Antikrebs-Potenzial
Benzofuran-Derivate, einschließlich this compound, haben signifikante Antikrebsaktivitäten gezeigt. Einige substituierte Benzofurane haben dramatische Effekte bei der Hemmung des Wachstums verschiedener Krebszelllinien gezeigt, wie z. B. Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs. Dies unterstreicht ihr Potenzial als Verbindungen für eine gezielte Therapie mit minimalen Nebenwirkungen .
Durchdringung der Blut-Hirn-Schranke
Die Struktur von 2,3-Dihydrobenzofuran-Derivaten wurde vorgeschlagen, um die Durchdringung der Blut-Hirn-Schranke zu erleichtern. Dieses Merkmal ist entscheidend für die Entwicklung von Medikamenten, die auf Erkrankungen des zentralen Nervensystems abzielen, da es der Verbindung ermöglicht, das Gehirn zu erreichen und ihre therapeutischen Wirkungen auszuüben .
Medikamentendesign und -synthese
Der Benzofuran-Kern ist eine vielseitige Struktureinheit in der medizinischen Chemie. Er dient als Gerüst für das Design und die Synthese von biologisch aktiven Molekülen. Die einzigartigen physikalisch-chemischen Eigenschaften von Benzofuran-Derivaten machen sie geeignet für den Aufbau komplexer molekularer Architekturen, die für die Medikamentenforschung und -entwicklung unerlässlich sind .
ADMET-Profilanalyse
Die ADMET-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) von 2,3-Dihydrobenzofuran-Derivaten wurden untersucht, um ihre Medikamenteneignung zu beurteilen. Diese Verbindungen wurden nicht als Verstoß gegen die „Lipinski-Regel der Fünf“ gefunden, was auf günstige pharmakokinetische Profile hinweist, die für die weitere Medikamentenentwicklung förderlich sind .
Natürliche Produktquellen und Bioaktivität
Benzofuran-Verbindungen sind in der Natur weit verbreitet und kommen in verschiedenen höheren Pflanzen vor. Ihr natürliches Vorkommen und ihre starke biologische Aktivität, wie z. B. antioxidative und antibakterielle Eigenschaften, machen sie zu wertvollen potenziellen natürlichen Leitstrukturen für Medikamente. Die Erforschung natürlicher Quellen kann zur Entdeckung neuer Benzofuran-Derivate mit verschiedenen pharmakologischen Aktivitäten führen .
Chemische Entresols für Verbindungsbibliotheken
2,3-Dihydrobenzofuran-Derivate werden als chemische Entresols verwendet, um kleine Verbindungsbibliotheken zu entwickeln. Diese Bibliotheken sind entscheidend für das Hochdurchsatz-Screening in der Medikamentenforschung, so dass Forscher aktiv wirkende Verbindungen schnell und effizient identifizieren können .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFACNABSBZAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424699 | |
| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64089-34-5 | |
| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


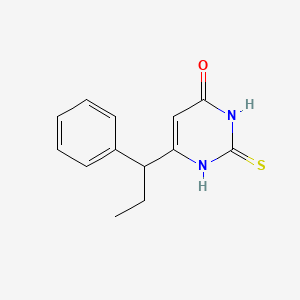
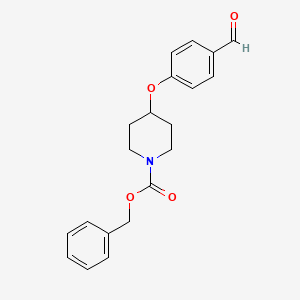
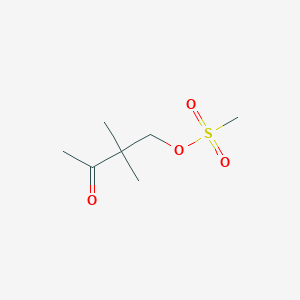
![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)

![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)
